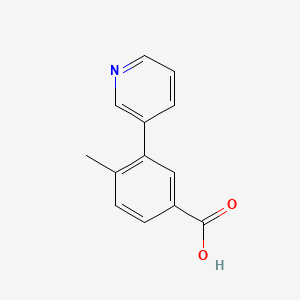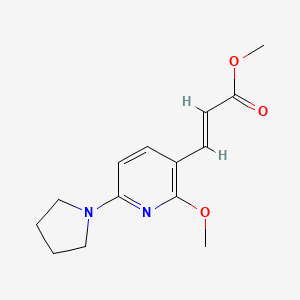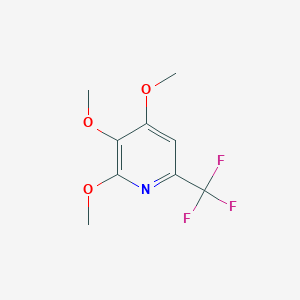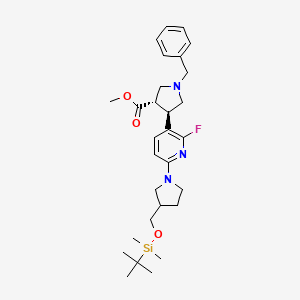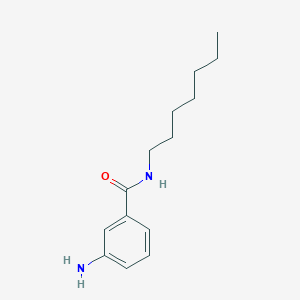
3-Amino-N-heptylbenzamide
説明
作用機序
Target of Action
It is structurally similar to 3-aminobenzamide, which is known to inhibit poly adp ribose polymerase (parp) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
Given its potential role as a parp inhibitor, it may impact the pathways involved in dna repair, transcription control, and programmed cell death .
Result of Action
If it acts similarly to 3-aminobenzamide, it could potentially inhibit parp activity, thereby affecting dna repair processes, transcription control, and programmed cell death .
生化学分析
Biochemical Properties
3-Amino-N-heptylbenzamide plays a significant role in biochemical reactions, particularly in the inhibition of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The compound interacts with PARP by mimicking the structure of nicotinamide adenine dinucleotide (NAD+), thereby preventing PARP from utilizing NAD+ for DNA repair This inhibition leads to the depletion of NAD+ levels in the cell, which can result in cell death
Cellular Effects
This compound has been observed to influence various cellular processes, including cell cycle regulation, gene expression, and cellular metabolism . In particular, the compound has been shown to suppress G1 arrest and enhance G2 arrest in mouse embryonic fibroblast cells after gamma-irradiation . This effect is mediated through the inhibition of Waf1/Cip1/p21 and Mdm2 mRNA inductions, which are transcriptionally activated by p53 . By modulating these pathways, this compound can impact cell signaling, gene expression, and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PARP and other biomolecules . By inhibiting PARP, the compound prevents the enzyme from utilizing NAD+ for DNA repair, leading to the depletion of NAD+ levels and subsequent cell death . Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling and metabolism, although further research is needed to fully understand these interactions. The compound’s ability to inhibit enzyme activity and alter gene expression highlights its potential as a therapeutic agent in various diseases, including cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its inhibitory effects on PARP and other enzymes over extended periods, although its efficacy may decrease with prolonged exposure . Additionally, the compound’s impact on cellular processes such as cell cycle regulation and gene expression may vary depending on the duration of treatment and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PARP activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cell death and disruption of normal cellular function . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and cellular signaling . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound may affect the production and utilization of NAD+ and other key metabolites, thereby impacting overall cellular metabolism and function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within various cellular compartments, influencing its overall activity and function . Additionally, the distribution of this compound may be affected by factors such as cellular membrane permeability and the presence of specific binding sites . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with PARP and other nuclear proteins involved in DNA repair and gene expression . Additionally, the compound’s localization to other subcellular compartments, such as the cytoplasm or mitochondria, may impact its overall efficacy and therapeutic potential .
特性
IUPAC Name |
3-amino-N-heptylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-10-16-14(17)12-8-7-9-13(15)11-12/h7-9,11H,2-6,10,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMAZJNUCVPEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine](/img/structure/B1388627.png)


